1,1'-Methylenebis(3-phenylurea)
Description
1,1'-Methylenebis(3-phenylurea) is a bis-urea compound characterized by a central methylene group (–CH₂–) bridging two phenylurea moieties. Urea derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.
Properties
CAS No. |
18872-98-5 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-phenyl-3-[(phenylcarbamoylamino)methyl]urea |
InChI |
InChI=1S/C15H16N4O2/c20-14(18-12-7-3-1-4-8-12)16-11-17-15(21)19-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
FSPMFQFTRAENKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NCNC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural Features of Bis-Urea Derivatives
Key Observations:
- Solubility Trends : Ethyl and methyl groups (Compounds ) enhance solubility compared to bulky or cyclic substituents.
- Collision Cross-Section (CCS) : Linear alkyl chains (e.g., ethyl in ) yield lower CCS values (~185 Ų), while cyclic substituents (e.g., piperidine in ) increase molecular size and CCS, affecting chromatographic retention times .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
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